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Introduction
Gelsevirine is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus,

notably Gelsemium elegans.[1] This natural product has garnered significant attention within

the scientific community due to its diverse and potent biological activities, including anxiolytic,

anti-inflammatory, and anti-tumor effects.[1][2] Its complex polycyclic architecture presents a

challenging and intriguing target for total synthesis. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and key

biological activities of Gelsevirine, with a focus on its mechanisms of action.

Chemical Structure and Properties
Gelsevirine possesses a complex hexacyclic cage structure. Its chemical identity is defined by

the systematic IUPAC name (3′S,9S)-5-ethenyl-3R,4,4aR,5S,6,7,8S,8aS-octahydro-1′-

methoxy-7-methyl-spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3′-[3H]indol]-2′(1′H)-

one.[3]

Physicochemical Properties
A summary of the key physicochemical properties of Gelsevirine is presented in Table 1. While

some data are readily available, experimental values for properties such as melting point,

boiling point, and pKa are not consistently reported in the literature.
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Table 1: Physicochemical Properties of Gelsevirine

Property Value Source(s)

Molecular Formula C₂₁H₂₄N₂O₃ [3]

Molecular Weight 352.43 g/mol [2]

Appearance Powder [1]

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone. Sparingly

soluble in Methanol (1-10

mg/mL).

[1][3]

Melting Point Not reported

Boiling Point Not reported

pKa Not reported

Spectroscopic Data
The structural elucidation of Gelsevirine has been accomplished through various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of Gelsevirine. While

specific assignments can be found in specialized literature, a summary of expected chemical

shift ranges is provided in Tables 2 and 3.

Table 2: General ¹H NMR Chemical Shift Ranges
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Proton Type Chemical Shift (ppm)

Aromatic 6.0 - 8.5

Vinylic 4.5 - 6.5

Protons alpha to Oxygen 3.3 - 4.5

Protons alpha to Nitrogen 2.2 - 3.5

Aliphatic 0.5 - 2.5

Table 3: General ¹³C NMR Chemical Shift Ranges

Carbon Type Chemical Shift (ppm)

Carbonyl 160 - 220

Aromatic/Vinylic 100 - 150

Carbon attached to Oxygen 50 - 90

Carbon attached to Nitrogen 30 - 60

Aliphatic 10 - 50

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and

fragmentation pattern of Gelsevirine, aiding in its identification and structural analysis. The

high-resolution mass spectrum would show a molecular ion peak corresponding to its exact

mass. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation

patterns.

Table 4: Mass Spectrometry Data for Gelsevirine
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m/z Interpretation

353.1814 [M+H]⁺

322.1651 [M+H - OCH₃]⁺

294.1699 [M+H - OCH₃ - CO]⁺

266.1750 [M+H - OCH₃ - CO - C₂H₄]⁺

Experimental Protocols
Isolation of Gelsevirine from Gelsemium elegans
A reported method for the isolation and purification of Gelsevirine from the crude extract of

Gelsemium elegans utilizes high-speed counter-current chromatography (HSCCC).

Protocol:

Preparation of the Two-Phase Solvent System: A two-phase solvent system is prepared by

mixing chloroform, methanol, and 0.1 M hydrochloric acid in a 4:4:2 volume ratio. The

mixture is thoroughly shaken and allowed to equilibrate until two distinct phases are formed.

The upper and lower phases are then separated.

HSCCC Instrument Setup: The HSCCC instrument is filled with the upper phase as the

stationary phase. The lower phase is then pumped into the column as the mobile phase at a

defined flow rate.

Sample Loading: A solution of the crude extract of Gelsemium elegans is injected into the

HSCCC system.

Elution and Fraction Collection: The mobile phase is continuously pumped through the

column, and the effluent is monitored, typically by UV detection. Fractions are collected at

regular intervals.

Analysis and Purification: The collected fractions are analyzed by a suitable method, such as

High-Performance Liquid Chromatography (HPLC), to identify the fractions containing

Gelsevirine. The fractions with high purity Gelsevirine are then combined and the solvent is

evaporated to yield the purified compound.
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Biological Activity and Signaling Pathways
Gelsevirine exhibits a range of biological activities, with its effects on the innate immune

system and the central nervous system being of particular interest.

Inhibition of the STING Signaling Pathway
Gelsevirine has been identified as a potent inhibitor of the stimulator of interferon genes

(STING) signaling pathway.[1][4][5][6] This pathway plays a crucial role in the innate immune

response to cytosolic DNA.

Mechanism of Action:

Competitive Binding: Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-

binding pocket of STING.[1][4] This prevents the binding of the natural ligand, cyclic GMP-

AMP (cGAMP).

Inhibition of Dimerization: By binding to the CDN pocket, Gelsevirine locks STING in an

inactive conformation, thereby inhibiting its dimerization, which is a critical step for its

activation.[1][4]

Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked

ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3

ubiquitin ligase TRIM21.[1][5][6]

This inhibition of the STING pathway leads to the downregulation of downstream signaling

cascades, including the phosphorylation of TBK1 and IRF3, and ultimately reduces the

production of type I interferons and other pro-inflammatory cytokines.[1]
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Caption: Gelsevirine's inhibition of the STING signaling pathway.

Interaction with Glycine Receptors
Gelsevirine also modulates the activity of glycine receptors (GlyRs), which are inhibitory

ligand-gated ion channels in the central nervous system.[7][8][9] The anxiolytic effects of

Gelsevirine are thought to be mediated, at least in part, through its interaction with these

receptors.

Mechanism of Action:

Gelsevirine acts as an inhibitor of specific glycine receptor subunits. While the precise binding

site and mechanism of inhibition are still under investigation, studies have shown that it can

reduce the chloride currents mediated by GlyRs, leading to a decrease in neuronal inhibition.

The interaction is subunit-specific, with differing effects observed on various alpha subunits of

the receptor.
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Caption: Gelsevirine's interaction with the glycine receptor.

Conclusion
Gelsevirine is a structurally complex natural product with significant therapeutic potential. Its

ability to potently and specifically inhibit the STING signaling pathway highlights its promise as
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a lead compound for the development of novel anti-inflammatory and immunomodulatory

agents. Furthermore, its activity at glycine receptors provides a basis for its observed anxiolytic

effects. Further research is warranted to fully elucidate its pharmacological profile, including

detailed structure-activity relationships and in vivo efficacy and safety. The total synthesis of

Gelsevirine and its analogs will be crucial for these future investigations, enabling the

development of new therapeutics based on this fascinating molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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